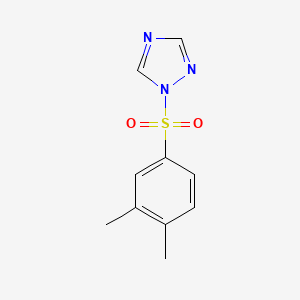

1-((3,4-dimethylphenyl)sulfonyl)-1H-1,2,4-triazole

Description

1-((3,4-Dimethylphenyl)sulfonyl)-1H-1,2,4-triazole is a sulfonylated triazole derivative characterized by a 3,4-dimethylphenyl group attached to the sulfonyl moiety at the 1-position of the triazole ring. This compound belongs to a broader class of 1,2,4-triazole derivatives, which are widely studied for their diverse pharmacological and industrial applications, including antimicrobial, anti-inflammatory, and pesticidal activities .

Synthetic routes for such compounds typically involve nucleophilic substitution or condensation reactions. For example, analogous sulfonylated triazoles are synthesized via reactions of triazole precursors with sulfonyl chlorides under basic conditions .

Propriétés

IUPAC Name |

1-(3,4-dimethylphenyl)sulfonyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-8-3-4-10(5-9(8)2)16(14,15)13-7-11-6-12-13/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUORQMMECSVAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2C=NC=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3,4-dimethylphenyl)sulfonyl)-1H-1,2,4-triazole typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 1H-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 1-((3,4-Dimethylphenyl)sulfonyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In the realm of synthetic chemistry, 1-((3,4-dimethylphenyl)sulfonyl)-1H-1,2,4-triazole serves as a versatile building block for the synthesis of more complex molecules. It is utilized in various organic reactions due to its ability to participate in nucleophilic substitutions and coupling reactions.

Biology

The biological activity of this compound has been extensively studied. Notable applications include:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly against various targets involved in disease pathways. For instance, studies have indicated that it can inhibit specific kinases involved in cancer progression.

- Antimicrobial Activity : Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds suggest enhanced potency compared to traditional antibiotics.

Industry

In industrial applications, this compound is being explored for its potential use in:

- Material Science : Due to its unique chemical structure, it can be incorporated into polymers or coatings to impart specific properties such as increased durability or resistance to environmental factors.

- Catalysis : The compound can act as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Case Study 1: Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory effects of this compound derivatives. For example:

- Study Findings : Compounds synthesized from this triazole exhibited reduced levels of pro-inflammatory cytokines like TNF-α when tested on peripheral blood mononuclear cells. This suggests a promising application in treating chronic inflammatory diseases.

Case Study 2: Antibacterial Efficacy

Research evaluating the antibacterial properties of this compound revealed:

- Effectiveness Against Bacteria : Derivatives showed activity against multiple bacterial strains with lower MICs than conventional treatments. This indicates their potential as new therapeutic agents in combating resistant bacterial infections.

Mécanisme D'action

The mechanism of action of 1-((3,4-dimethylphenyl)sulfonyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with various enzymes and proteins, potentially inhibiting their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its overall biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Key Observations :

- Anti-Inflammatory Activity : Derivatives with 4-methoxyphenyl or 4-methylphenyl groups (e.g., compounds 38a–38d) exhibit enhanced anti-inflammatory activity compared to unsubstituted analogs, as demonstrated by SAR studies .

- Antimicrobial Activity : Introduction of triazolium moieties (e.g., compounds 223–224) significantly improves antibacterial and antifungal efficacy .

- Pesticidal Activity : Fluorinated and trifluoromethyl-substituted triazoles (e.g., the compound in ) show potent pesticidal activity due to increased electrophilicity and membrane permeability .

Activité Biologique

1-((3,4-Dimethylphenyl)sulfonyl)-1H-1,2,4-triazole is an organic compound classified under sulfonyl triazoles. The compound's unique structure, characterized by a triazole ring and a sulfonyl group attached to a 3,4-dimethylphenyl moiety, suggests potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 1H-1,2,4-triazole in the presence of a base like triethylamine. This reaction is generally conducted in dichloromethane at room temperature. The resulting product is purified via recrystallization or column chromatography.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The sulfonyl group forms strong interactions with various enzymes and proteins, potentially inhibiting their activity. Additionally, the triazole ring can engage in hydrogen bonding and π-π interactions, enhancing its overall biological efficacy.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of 1H-1,2,4-triazole possess significant antimicrobial properties against various bacterial strains .

- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate cytokine release in human peripheral blood mononuclear cells (PBMCs), showing potential in reducing pro-inflammatory cytokines like TNF-α and IL-6 .

- Antiproliferative Activity : Research indicates that certain triazole derivatives can inhibit cell proliferation in cancer cell lines .

Detailed Research Findings

Recent studies have focused on evaluating the biological activity of various triazole derivatives. For instance:

Case Study: Evaluation of Triazole Derivatives

A study synthesized new 1,2,4-triazole derivatives and evaluated their toxicity and biological effects on PBMCs. The results indicated that these compounds exhibited low toxicity at high doses (100 µg/mL), with viable cell counts comparable to controls. Notably:

- Compounds significantly inhibited TNF-α production by 44–60%, with some compounds showing enhanced anti-inflammatory properties compared to traditional anti-inflammatory drugs like ibuprofen .

| Compound | TNF-α Inhibition (%) | Cytotoxicity (Viable Cell Count %) |

|---|---|---|

| 3a | 60 | 96.72 |

| 3b | 44 | 95.00 |

| IBU | N/A | 96.01 |

Comparative Analysis

The biological activity of this compound was compared with other similar compounds:

- 1-((4-Methylphenyl)sulfonyl)-1H-1,2,4-triazole : Exhibited different reactivity patterns due to variations in substituents.

- Antimicrobial Efficacy : Compared to other triazoles with similar structures but different substituents; variations in activity were noted based on the structural modifications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-((3,4-dimethylphenyl)sulfonyl)-1H-1,2,4-triazole, and how can reaction conditions be optimized for yield and purity?

- Methodology : The synthesis typically involves sulfonylation of 1H-1,2,4-triazole with 3,4-dimethylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine). Solvent choice (e.g., dichloromethane or acetonitrile) and temperature (0–25°C) significantly affect yield. Purification via column chromatography or recrystallization is recommended. Parallel optimization studies using Design of Experiments (DoE) can systematically evaluate variables like molar ratios and reaction time .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

- Methodology :

- <sup>1</sup>H/ <sup>13</sup>C NMR : Key signals include the sulfonyl group (δ ~3.1–3.5 ppm for methyl groups on the aryl ring) and triazole protons (δ ~8.0–8.5 ppm).

- IR : Stretching bands for S=O (1150–1350 cm⁻¹) and C-N (1250–1350 cm⁻¹) confirm sulfonamide linkage.

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]<sup>+</sup>) should align with the molecular formula C10H12N3O2S. High-resolution MS (HRMS) is critical for distinguishing isomers .

Q. What are the common solubility and stability challenges for this compound in aqueous and organic media?

- Methodology : Solubility in polar solvents (e.g., DMSO, methanol) is higher due to the sulfonyl group’s polarity. Stability studies under varying pH (2–12) and temperatures (4–40°C) should employ HPLC to monitor degradation. Lyophilization improves stability for long-term storage .

Advanced Research Questions

Q. How do solvent effects influence the electronic and nonlinear optical (NLO) properties of this compound?

- Methodology : Polarizable Continuum Model (PCM)-DFT calculations (e.g., CAM-B3LYP/6-311+G(d)) can model solvent-dependent hyperpolarizability. Solvents like chloroform (ε = 4.8) vs. water (ε = 80.1) alter electron density distribution, with the sulfonyl group acting as an electron-withdrawing moiety. Dynamic NLO responses are measured via electric field-induced second harmonic generation (EFISHG) .

Q. What strategies resolve contradictions in biological activity data for triazole derivatives, such as misidentification in commercial products?

- Methodology : Cross-validate analytical data (e.g., LC-MS, <sup>1</sup>H NMR) with reference standards. For example, a study erroneously attributed activity to a triazole-containing compound but later identified a pyrazole analog as the active ingredient. Rigorous batch-to-batch reproducibility checks and third-party certification (e.g., CCDC for crystallography) mitigate such errors .

Q. How can computational docking studies predict the binding affinity of this compound to cytochrome P450 enzymes?

- Methodology : Molecular docking (AutoDock Vina or Schrödinger) using crystal structures of CYP3A4 (PDB: 4NY7) or CYP2C9 (PDB: 1OG5). Focus on interactions between the sulfonyl group and heme iron, or triazole nitrogen with active-site residues (e.g., Phe304). MD simulations (100 ns) assess stability of ligand-enzyme complexes .

Q. What synthetic modifications enhance the compound’s antimicrobial efficacy while minimizing cytotoxicity?

- Methodology : Introduce substituents at the triazole’s 3- or 5-position (e.g., halogens, methoxy groups) via nucleophilic substitution. SAR studies comparing MIC (Minimum Inhibitory Concentration) against S. aureus and cytotoxicity (MTT assay on HEK293 cells) identify optimal derivatives. Lipophilicity (logP) should be maintained between 2–4 for membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.